Zatosetron maleate

Description

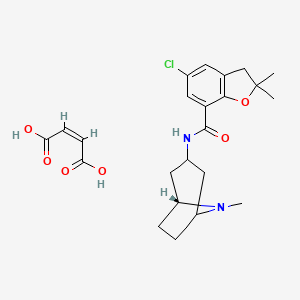

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;5-chloro-2,2-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN2O2.C4H4O4/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3;5-3(6)1-2-4(7)8/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13?,14-,15+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFQATMFFHYNPN-BSLJCGBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123482-22-4 (Parent) | |

| Record name | Zatosetron maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123482-23-5 | |

| Record name | Zatosetron maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZATOSETRON MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5347HD9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zatosetron Maleate: A Technical Deep Dive into its Mechanism of Action

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for Zatosetron maleate (formerly known as LY277359 maleate), a potent and selective 5-HT3 receptor antagonist. This document synthesizes key preclinical data, details the experimental methodologies used in its characterization, and visualizes the core signaling pathways involved.

Core Mechanism of Action: Selective 5-HT3 Receptor Antagonism

This compound's primary mechanism of action is its high-affinity, competitive antagonism of the serotonin 5-HT3 receptor.[1] The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, primarily permeable to sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[2] Upon binding of serotonin, the channel opens, leading to rapid depolarization of the neuron. Zatosetron blocks this binding, thereby preventing the initiation of this signaling cascade. This antagonist action is the foundation for its observed antiemetic and anxiolytic properties.[1]

Signaling Pathway at the 5-HT3 Receptor

References

Zatosetron Maleate: A Technical Guide to Synthesis and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical structure, and mechanism of action of zatosetron maleate. The information is curated for professionals in the fields of pharmaceutical research and drug development, presenting detailed experimental protocols, quantitative data, and visual representations of key pathways.

Chemical Structure and Properties

Zatosetron is a potent and selective 5-HT3 receptor antagonist.[1] Its chemical structure is characterized by a substituted benzofuran-7-carboxamide moiety linked to an endo-tropanamine group. The maleate salt form enhances its stability and bioavailability.

IUPAC Name: endo-5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-benzofurancarboxamide (Z)-2-butenedioate[1]

Chemical Formula: C₁₉H₂₅ClN₂O₂ · C₄H₄O₄

Molecular Weight: 464.95 g/mol

| Property | Value | Reference |

| CAS Number | 123482-23-5 (maleate salt) | [2] |

| Melting Point | Not explicitly available in search results. | |

| Solubility | Not explicitly available in search results. |

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The key intermediates are 5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxylic acid and endo-3-aminotropane. Several synthetic routes have been reported, with a common pathway involving the initial, separate synthesis of these two key fragments followed by their coupling and final salt formation.

Synthesis Pathway Overview

References

Zatosetron Maleate: A Deep Dive into its Structure-Activity Relationship for 5-HT3 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of zatosetron, a potent and selective 5-HT3 receptor antagonist. Zatosetron, identified as endo-5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-benzofurancarboxamide, has been a subject of significant interest due to its potential therapeutic applications in conditions mediated by the 5-HT3 receptor, including nausea and anxiety. This document summarizes the key structural determinants for its high affinity and antagonist activity, presents available quantitative data, outlines the experimental protocols used in its evaluation, and visualizes the relevant biological and experimental frameworks.

Core Structure-Activity Relationship Insights

The foundational research by Robertson and colleagues in 1992 laid the groundwork for understanding the SAR of zatosetron. Their work identified several crucial structural elements that govern the molecule's interaction with the 5-HT3 receptor.[1] Simple benzoyl derivatives of the tropane moiety exhibited only weak 5-HT3 antagonist activity, indicating that the benzofuran-7-carboxamide portion of the molecule is a key contributor to its high affinity.[1]

The critical molecular features of zatosetron that are essential for its potent antagonist activity are:

-

7-Carbamyl Regiochemistry: The attachment of the carboxamide linker at the 7-position of the dihydrobenzofuran ring is vital for optimal activity.

-

Dimethyl Substitution: The presence of two methyl groups at the 2-position of the dihydrobenzofuran ring significantly enhances potency.

-

Chloro Substituent: A chloro group at the 5-position of the dihydrobenzofuran ring is a key feature for high affinity.

-

Endo Stereochemistry: The endo configuration of the substituent on the tropane ring is crucial for effective binding to the 5-HT3 receptor.

These specific structural attributes collectively contribute to the high potency of zatosetron maleate, which demonstrates an ED50 of 0.86 µg/kg (i.v.) in antagonizing 5-HT-induced bradycardia in rats.[1]

Quantitative SAR Data

| Compound | Modification | Bioassay | Potency (ED50) |

| This compound | - | Antagonism of 5-HT-induced bradycardia in rats (i.v.) | 0.86 µg/kg |

Experimental Protocols

The evaluation of zatosetron and its analogues has relied on established pharmacological assays to determine their 5-HT3 receptor antagonist activity. The key experimental protocols are detailed below.

In Vivo: Antagonism of 5-HT-Induced Bradycardia (von Bezold-Jarisch Reflex) in Rats

This assay is a classic in vivo model for assessing the activity of 5-HT3 receptor antagonists. The von Bezold-Jarisch reflex is a cardioinhibitory reflex mediated by 5-HT3 receptors on vagal afferent nerves in the heart.

Methodology:

-

Animal Preparation: Male rats are anesthetized (e.g., with urethane). The jugular vein and carotid artery are cannulated for intravenous drug administration and blood pressure/heart rate monitoring, respectively.

-

Induction of Bradycardia: A baseline heart rate is established. Serotonin (5-HT) is administered intravenously to induce a transient bradycardia (a component of the von Bezold-Jarisch reflex).

-

Antagonist Administration: The test compound (e.g., this compound) is administered intravenously at various doses.

-

Challenge with 5-HT: After a set period following antagonist administration, the 5-HT challenge is repeated.

-

Data Analysis: The dose of the antagonist that produces a 50% inhibition of the 5-HT-induced bradycardia (ED50) is calculated. This provides a measure of the in vivo potency of the 5-HT3 receptor antagonist.

In Vitro: 5-HT3 Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for the 5-HT3 receptor directly. These assays typically use brain tissue homogenates rich in 5-HT3 receptors, such as the cortex or brainstem.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the 5-HT3 receptors. The final membrane preparation is resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron) and varying concentrations of the unlabeled test compound (e.g., zatosetron).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), which represents the affinity of the compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental process, the following diagrams have been generated using the DOT language.

Caption: 5-HT3 Receptor Signaling Pathway.

Caption: Experimental Workflow for Zatosetron SAR.

Conclusion

The structure-activity relationship of zatosetron is well-defined, with key structural features on the dihydrobenzofuran and tropane moieties being critical for its high-affinity antagonism of the 5-HT3 receptor. The 7-carbamyl regiochemistry, gem-dimethyl substitution, 5-chloro substituent, and endo stereochemistry are all indispensable for its potent in vivo activity. While comprehensive quantitative data for a broad series of analogues remains largely within proprietary domains, the foundational studies provide clear guidance for the design of novel 5-HT3 receptor antagonists. The experimental protocols outlined herein represent the standard methodologies for the preclinical evaluation of such compounds, providing a robust framework for future research and development in this area.

References

Pharmacological Profile of Zatosetron Maleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zatosetron maleate (also known as LY277359 maleate) is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, receptor binding and functional activity, and in vivo pharmacology. Detailed experimental protocols for key studies, quantitative data, and visualizations of relevant pathways and workflows are presented to support further research and development.

Introduction

The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, plays a crucial role in mediating neuronal depolarization and excitation in both the central and peripheral nervous systems.[1] Antagonists of this receptor have established therapeutic value as anti-emetics, particularly in the management of chemotherapy-induced nausea and vomiting.[3] Zatosetron emerged from structure-activity relationship studies of aroyltropanamides as a highly potent and long-acting 5-HT3 receptor antagonist with potential applications in various therapeutic areas, including emesis and anxiety.[1]

Mechanism of Action

Zatosetron exerts its pharmacological effects through competitive antagonism of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel permeable to cations, including Na+, K+, and Ca2+. Activation by serotonin leads to the opening of this channel, resulting in rapid membrane depolarization of neurons. Zatosetron binds to the 5-HT3 receptor, preventing serotonin from binding and thereby inhibiting the subsequent ion influx and neuronal excitation.

Signaling Pathway

The binding of serotonin to the 5-HT3 receptor initiates a cascade of events leading to neuronal excitation. Zatosetron blocks this pathway at the initial receptor binding stage.

Quantitative Pharmacology

The potency and selectivity of Zatosetron have been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data available for Zatosetron and provide a comparison with other well-characterized 5-HT3 receptor antagonists.

Table 1: In Vitro Functional Antagonist Potency

| Compound | Assay | Preparation | Potency (KB, nM) | Reference |

| Zatosetron (LY277359) | 2-methyl-5-HT-induced contraction | Guinea Pig Ileum | 1.6 |

Note: A specific Ki value for Zatosetron from a direct radioligand binding assay was not available in the reviewed literature.

Table 2: In Vivo Potency

| Compound | Assay | Species | Potency (ED50) | Reference |

| Zatosetron (LY277359) | Inhibition of 5-HT-induced bradycardia | Rat | 0.86 µg/kg i.v. |

Table 3: Anti-emetic Activity

| Compound | Model | Species | Effective Doses | Reference |

| Zatosetron (LY277359) | Cisplatin-induced emesis | Dog | 0.03, 0.1 mg/kg i.v. & 0.07, 0.1, 0.3, 1.0 mg/kg p.o. |

Note: A specific ED50 value for the anti-emetic effect of Zatosetron was not available in the reviewed literature.

Selectivity Profile

Zatosetron is a highly selective 5-HT3 receptor antagonist. In vivo studies have shown that at doses that markedly block 5-HT3 receptors, Zatosetron does not block carbamylcholine-induced bradycardia, indicating a lack of activity at muscarinic receptors. Furthermore, unlike some other 5-HT3 receptor antagonists such as zacopride, Zatosetron does not affect gastric emptying in rats, suggesting it is devoid of gastroprokinetic activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro: Antagonism of 2-methyl-5-HT-induced Contraction in Guinea Pig Ileum

This assay assesses the functional antagonist potency of a compound at the 5-HT3 receptor.

References

- 1. Zatosetron - Wikipedia [en.wikipedia.org]

- 2. LY277359 maleate: a potent and selective 5-HT3 receptor antagonist without gastroprokinetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zatosetron, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Zatosetron Maleate: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zatosetron maleate (formerly known as LY277359 maleate) is a potent and selective serotonin 5-HT3 receptor antagonist. This document provides an in-depth technical overview of the discovery, development, and pharmacological profile of this compound. It includes a summary of its synthesis, mechanism of action, structure-activity relationships, and preclinical and clinical findings. Quantitative data are presented in structured tables, and key experimental protocols are detailed. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound.

Introduction

Serotonin 5-HT3 receptor antagonists are a class of drugs primarily known for their antiemetic properties.[1] Zatosetron was identified as a potent, selective, and long-acting 5-HT3 receptor antagonist with potential applications in treating not only chemotherapy-induced nausea and vomiting but also central nervous system disorders such as anxiety.[2][3] This guide delves into the scientific journey of this compound, from its chemical synthesis to its evaluation in clinical settings.

Discovery and Synthesis

The development of this compound emerged from structure-activity relationship (SAR) studies of aroyltropanamides.[2] Initial investigations revealed that simple benzoyl derivatives of tropine and 3-alpha-aminotropane had weak 5-HT3 receptor antagonist activity.[2] A significant breakthrough was achieved by incorporating a benzofuran-7-carboxamide moiety, which substantially increased the affinity for the 5-HT3 receptor. Extensive SAR studies identified endo-5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-benzofurancarboxamide, or Zatosetron, as the optimal compound.

The manufacturing process for this compound has been developed and optimized from tropinone and 5-chlorosalicylic acid. Key steps in the synthesis involve a Claisen rearrangement to form a crucial benzofuran intermediate and a stereoselective formation of 3-endo-tropanamine.

Synthetic Pathway Overview

The synthesis of Zatosetron involves several key transformations. A generalized workflow is outlined below.

Mechanism of Action

Zatosetron is a potent and selective antagonist of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to the rapid influx of cations, resulting in neuronal depolarization. By competitively blocking this receptor, Zatosetron inhibits the actions of serotonin at these sites. The highest concentrations of 5-HT3 receptors are found in the chemoreceptor trigger zone (CTZ) and on vagal afferent nerves in the gastrointestinal tract, which are critical in the emetic reflex.

Signaling Pathway of 5-HT3 Receptor Antagonism

The binding of Zatosetron to the 5-HT3 receptor prevents the downstream signaling cascade initiated by serotonin.

Structure-Activity Relationship (SAR)

The chemical structure of Zatosetron was optimized through extensive SAR studies to achieve high potency and selectivity for the 5-HT3 receptor. Key structural features that are crucial for its activity include:

-

Benzofuran-7-carboxamide Moiety : This group was found to be essential for high affinity to the 5-HT3 receptor.

-

Endo Stereochemistry : The endo configuration of the substituent on the tropane ring is critical for potent antagonist activity.

-

5-Chloro Substituent : The presence of a chlorine atom at the 5-position of the benzofuran ring enhances potency.

-

Gem-dimethyl Group : The two methyl groups at the 2-position of the dihydrobenzofuran ring contribute to the high affinity.

SAR Logical Relationship

The following diagram illustrates the logical dependencies of the key structural features for Zatosetron's activity.

Preclinical Pharmacology

Zatosetron has been evaluated in various preclinical models to determine its pharmacological profile.

In Vitro Receptor Binding

| Receptor | Preparation | KB (nM) | Reference |

| 5-HT3 | Guinea Pig Ileum | 1.6 |

In Vivo Efficacy

| Model | Species | Endpoint | ED50 / Effective Dose | Route | Reference |

| 5-HT Induced Bradycardia | Rat | Inhibition | 0.86 µg/kg | i.v. | |

| 5-HT Induced Bradycardia | Rat | Inhibition | 30 µg/kg | p.o. | |

| Cisplatin-Induced Emesis | Dog | Inhibition | 0.03 - 1.0 mg/kg | i.v. & p.o. | |

| A10 Dopamine Neuron Activity | Rat | Inhibition | 0.12 mg/kg | i.v. |

Preclinical Pharmacokinetics

| Species | Dose | Route | Cmax | Tmax | AUC | t1/2 | Reference |

| Rat | 20, 60, 125 mg/kg | gavage | Dose-dependent increase | ~1 hr | Dose-dependent increase | N/A | |

| Dog | N/A | N/A | N/A | N/A | N/A | N/A |

Note: Detailed pharmacokinetic parameters for dogs were not available in the reviewed literature.

Clinical Development

This compound has been investigated in several clinical trials for various indications.

Human Pharmacokinetics

A study in five healthy men after a single oral dose of 46.2 mg of [14C]Zatosetron provided the following pharmacokinetic data:

| Parameter | Value |

| Dose | 46.2 mg (single oral) |

| Tmax | 3-8 hours |

| t1/2 | 25-37 hours |

| Protein Binding | ~75% |

| Major Metabolite | Zatosetron N-oxide |

| Excretion | ~80% urine, ~20% feces |

Clinical Efficacy

A pilot, double-blind, placebo-controlled study evaluated Zatosetron in 43 patients with generalized anxiety disorder.

| Treatment Group | N | Baseline HAM-A (mean) | Change from Baseline in HAM-A | Response Rate (%) |

| Placebo | ~11 | >17 | Modest Decrease | 30 |

| Zatosetron 0.2 mg | ~11 | >17 | Greater Numeric Decrease | 45 |

| Zatosetron 1 mg | ~11 | >17 | Greater Numeric Decrease | 45 |

| Zatosetron 5 mg | ~11 | >17 | Less than 0.2 & 1 mg | N/A |

While a numeric trend towards efficacy was observed, the results were not statistically significant.

A multicenter, crossover, double-blind, placebo-controlled trial assessed the efficacy of intravenous Zatosetron (13 mg or 0.19 mg/kg) for the acute treatment of migraine. The study found no statistically significant difference between Zatosetron and placebo in reducing migraine severity, duration, or the need for relief medication.

Experimental Protocols

5-HT3 Receptor Binding Assay (Guinea Pig Ileum)

Objective: To determine the binding affinity (KB) of Zatosetron for the 5-HT3 receptor.

Methodology:

-

The guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Contractions of the ileum are induced by the 5-HT3 receptor agonist, 2-methyl-5-HT.

-

Concentration-response curves to 2-methyl-5-HT are generated in the absence and presence of increasing concentrations of this compound.

-

The Schild plot analysis is used to calculate the KB value, which represents the dissociation constant of the antagonist.

Cisplatin-Induced Emesis in Dogs

Objective: To evaluate the antiemetic efficacy of Zatosetron.

Methodology:

-

Beagle dogs are fasted overnight.

-

Cisplatin (e.g., 3 mg/kg) is administered intravenously to induce emesis.

-

This compound or vehicle is administered either intravenously or orally at various time points before cisplatin administration.

-

The number of emetic episodes (vomiting and retching) is observed and recorded for a defined period (e.g., 4-6 hours) post-cisplatin.

-

The percentage of inhibition of emesis is calculated for each dose of Zatosetron compared to the vehicle control group.

Experimental Workflow for Preclinical Antiemetic Study

Conclusion

This compound is a potent and highly selective 5-HT3 receptor antagonist that has been extensively studied. Its discovery was the result of meticulous structure-activity relationship optimization. Preclinical studies demonstrated its efficacy in animal models of emesis and its ability to modulate dopaminergic neurotransmission. While it showed a trend towards efficacy in anxiety, it did not prove effective for the acute treatment of migraine in the clinical trials conducted. The pharmacokinetic profile of Zatosetron is characterized by a long half-life. This technical guide provides a comprehensive summary of the key data and methodologies related to the discovery and development of this compound for researchers and professionals in the field of drug development.

References

Zatosetron Maleate: A 5-HT₃ Receptor Antagonist with Therapeutic Potential in Anxiety Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zatosetron, a potent and selective 5-HT₃ receptor antagonist, has demonstrated potential as a therapeutic agent for anxiety disorders. This document provides a comprehensive technical overview of zatosetron maleate, consolidating preclinical and clinical data to support its further investigation and development. The mechanism of action, centered on the modulation of the serotonergic system and downstream effects on GABAergic and dopaminergic neurotransmission, presents a compelling rationale for its anxiolytic properties. While early clinical findings show a favorable safety profile and a trend towards efficacy, further well-controlled, larger-scale clinical trials are warranted to definitively establish its place in the therapeutic arsenal for anxiety. This guide offers a detailed examination of the available scientific evidence, experimental methodologies, and key data to inform future research and development efforts.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, characterized by excessive fear, anxiety, and behavioral disturbances. While existing treatments, such as selective serotonin reuptake inhibitors (SSRIs) and benzodiazepines, are effective for many patients, there remains a significant unmet need for novel anxiolytics with improved efficacy, faster onset of action, and more favorable side-effect profiles. The serotonin 3 (5-HT₃) receptor, a ligand-gated ion channel, has emerged as a promising target for the development of new anxiolytic agents. This compound (LY277359) is a potent and selective 5-HT₃ receptor antagonist that has been investigated for its therapeutic potential in anxiety. This whitepaper will provide a detailed technical guide on the core scientific and clinical aspects of this compound.

Mechanism of Action: The Role of 5-HT₃ Receptor Antagonism in Anxiety

Zatosetron exerts its pharmacological effects through the selective blockade of 5-HT₃ receptors. These receptors are unique among serotonin receptors as they are ligand-gated ion channels permeable to sodium, potassium, and calcium ions. Their activation leads to rapid neuronal depolarization. 5-HT₃ receptors are strategically located in brain regions implicated in anxiety, including the amygdala, hippocampus, and prefrontal cortex.[1]

The anxiolytic effect of zatosetron is believed to be mediated by its ability to modulate the release of other neurotransmitters, primarily GABA and dopamine, in these limbic regions.[2][3] By blocking the excitatory influence of serotonin at 5-HT₃ receptors on GABAergic interneurons, zatosetron may lead to a reduction in the inhibition of principal neurons, thereby restoring a more balanced neuronal activity in circuits associated with fear and anxiety.[2] Furthermore, 5-HT₃ receptor antagonists can influence dopaminergic pathways, which are also implicated in mood and anxiety regulation.[2]

Signaling Pathway of 5-HT₃ Receptor and Zatosetron's Point of Intervention

Preclinical Pharmacology

Preclinical studies have established zatosetron as a potent and selective 5-HT₃ receptor antagonist with a long duration of action.

Receptor Binding and Selectivity

Table 1: Receptor Binding Affinities (pKi) of Select 5-HT₃ Receptor Antagonists

| Compound | 5-HT₃ Receptor (pKi) | Reference |

| YM060 | 10.48 | |

| YM114 | 10.24 | |

| Granisetron | 9.15 | |

| Ondansetron | 8.70 | |

| Palonosetron | >10.45 | |

| Zatosetron | High Affinity |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Preclinical Efficacy in Animal Models of Anxiety

The anxiolytic potential of 5-HT₃ receptor antagonists has been demonstrated in various animal models of anxiety. Although specific data for zatosetron in these models is limited in the available literature, the class effect is well-documented.

Table 2: Preclinical Efficacy of Zatosetron

| Model | Species | Endpoint | Result | Reference |

| 5-HT-induced Bradycardia | Rat | Blockade of bradycardia | ED₅₀ = 0.86 µg/kg i.v. |

Low oral doses of zatosetron (30 µg/kg) have been shown to produce a long-lasting antagonism of 5-HT₃ receptors, with effects lasting longer than 6 hours in rats.

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Animals are administered zatosetron or vehicle at predetermined time points before the test.

-

Each animal is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a 5-minute session.

-

-

Primary Measures:

-

Percentage of time spent in the open arms.

-

Percentage of entries into the open arms.

-

-

Interpretation: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.

Clinical Development

Zatosetron has been evaluated in clinical trials for anxiety, demonstrating a favorable safety and tolerability profile.

Pilot Study in Patients with Anxiety

A double-blind, parallel, placebo-controlled pilot study was conducted to investigate the efficacy and safety of zatosetron in patients with a broad range of anxiety symptoms.

Table 3: Summary of a Pilot Clinical Trial of Zatosetron in Anxiety

| Parameter | Details |

| Study Design | Double-blind, parallel, placebo-controlled |

| Patient Population | 43 patients (18-65 years) with Hamilton Rating Scale for Anxiety (HAM-A) score >17. 88% met criteria for Generalized Anxiety Disorder. |

| Treatment Groups | Zatosetron (0.2 mg, 1 mg, or 5 mg fixed oral dose) or placebo for 4 weeks. |

| Primary Efficacy Measure | Change in HAM-A scores from baseline to endpoint. |

| Key Findings | No statistically significant differences between treatment groups. A numeric trend favoring zatosetron over placebo was observed. The greatest decrease in HAM-A score and highest response rate (45%) was in the 0.2 mg and 1 mg zatosetron groups, compared to a 30% response rate for placebo. |

| Safety | No deaths or serious adverse events reported. Zatosetron at doses of 0.2 to 5 mg/day was safe. |

Reference:

Experimental Protocol: Phase II Clinical Trial for Generalized Anxiety Disorder (GAD)

A hypothetical Phase II clinical trial protocol based on the pilot study and standard clinical trial design.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Inclusion Criteria:

-

Male and female patients aged 18-65 years.

-

DSM-5 diagnosis of GAD.

-

HAM-A total score ≥ 20 at screening and baseline.

-

-

Exclusion Criteria:

-

Primary diagnosis of another major psychiatric disorder.

-

Significant unstable medical illness.

-

Current use of other psychotropic medications.

-

-

Intervention:

-

Zatosetron (e.g., 0.5 mg, 1 mg, 2 mg daily) or placebo.

-

Treatment duration: 8 weeks.

-

-

Primary Outcome: Mean change from baseline in HAM-A total score at week 8.

-

Secondary Outcomes:

-

Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.

-

Hamilton Anxiety Rating Scale psychic and somatic subscales.

-

Safety and tolerability assessments.

-

Pharmacokinetics

The pharmacokinetic profile of zatosetron has been characterized in humans.

Table 4: Human Pharmacokinetic Parameters of Zatosetron

| Parameter | Value | Reference |

| Time to Peak (Tₘₐₓ) | 3-8 hours | |

| Half-life (t₁/₂) | 25-37 hours | |

| Protein Binding | ~75% (reversible) | |

| Metabolism | Primarily via N-oxidation to zatosetron-N-oxide. Other minor metabolites include N-desmethyl-zatosetron and 3-hydroxy-zatosetron. Approximately 60% of the administered dose is metabolized. | |

| Excretion | ~80% in urine and ~20% in feces. |

Safety and Tolerability

Clinical data indicate that zatosetron is well-tolerated at therapeutic doses. In the pilot study for anxiety, there were no deaths or serious adverse events reported.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of anxiety disorders. Its selective 5-HT₃ receptor antagonism provides a well-defined mechanism of action that is distinct from currently available anxiolytics. Preclinical evidence demonstrates its potency and selectivity, while early clinical data suggest a favorable safety profile and a potential for anxiolytic efficacy.

To further elucidate the therapeutic potential of zatosetron, the following steps are recommended:

-

Conduct large-scale, well-controlled Phase IIb and Phase III clinical trials to definitively establish its efficacy and safety in patients with GAD and potentially other anxiety disorders.

-

Investigate the dose-response relationship more thoroughly to identify the optimal therapeutic window.

-

Explore its potential in specific subpopulations of anxiety patients , such as those with prominent somatic symptoms or those who are non-responsive to SSRIs.

-

Conduct further preclinical studies to fully characterize its anxiolytic profile in a broader range of animal models and to further delineate its effects on downstream neurotransmitter systems.

References

- 1. Role of 5-hydroxytryptamine type 3 receptors in the regulation of anxiety reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]

Zatosetron Maleate: A Technical Guide for Researchers on its Antiemetic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zatosetron maleate (formerly LY277359) is a potent and selective serotonin 5-HT3 receptor antagonist that has demonstrated antiemetic properties in preclinical and limited clinical studies. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacokinetics, and its potential application in the management of nausea and vomiting. This document summarizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to support further research and development in this area. While zatosetron's development for chemotherapy-induced nausea and vomiting (CINV) was not fully realized, the data presented herein provides valuable insights for the development of novel antiemetic therapies.

Introduction

Nausea and vomiting are distressing symptoms associated with various conditions, most notably chemotherapy. The discovery of the role of serotonin (5-hydroxytryptamine; 5-HT) in the emetic reflex led to the development of 5-HT3 receptor antagonists, which have become a cornerstone of antiemetic therapy. This compound emerged as a promising second-generation 5-HT3 receptor antagonist with high potency and a long duration of action. This guide consolidates the available scientific information on this compound to serve as a comprehensive resource for researchers in the field.

Mechanism of Action

Zatosetron exerts its antiemetic effect primarily through the potent and selective antagonism of the 5-HT3 receptor.[1][2] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brainstem.

Chemotherapeutic agents can induce the release of serotonin from enterochromaffin cells in the gut. This serotonin then binds to 5-HT3 receptors on vagal afferents, initiating a signal that travels to the nucleus tractus solitarius (NTS) and the area postrema (which contains the CTZ) in the brainstem, ultimately triggering the vomiting reflex. By blocking these receptors, zatosetron inhibits the initiation of this signaling cascade.

Signaling Pathway

The binding of serotonin to the 5-HT3 receptor opens a non-selective cation channel, leading to the influx of Na+ and Ca2+ and subsequent depolarization of the neuron. The influx of calcium is a critical step in the downstream signaling cascade that leads to the emetic reflex.

Pharmacological & Pharmacokinetic Data

Preclinical Pharmacology

| Parameter | Species | Model | Value | Reference |

| 5-HT3 Receptor Antagonism | ||||

| ED50 (i.v.) | Rat | 5-HT-induced bradycardia | 0.86 µg/kg | [2] |

| Oral Dose for >6h Antagonism | Rat | 5-HT-induced bradycardia | 30 µg/kg | [2] |

| Antiemetic Efficacy | ||||

| Complete Inhibition Dose (i.v.) | Dog | Ipecac-induced emesis | 100 µg/kg |

Human Pharmacokinetics

A study in five healthy men after a single 46.2 mg oral dose of [14C]zatosetron provided the following data:

| Parameter | Value | Reference |

| Absorption | ||

| Time to Peak (Tmax) | 3 - 8 hours | |

| Distribution | ||

| Protein Binding | ~75% | |

| Metabolism | ||

| Major Metabolite | Zatosetron-N-oxide | |

| Minor Metabolites | N-desmethyl-zatosetron, 3-hydroxy-zatosetron | |

| Elimination | ||

| Half-life (t1/2) | 25 - 37 hours | |

| Route of Excretion | ~80% Urine, ~20% Feces | |

| Unchanged Drug in Urine | ~45% of radioactivity |

Clinical Efficacy in Nausea and Vomiting

Ipecac-Induced Emesis

In a randomized, placebo-controlled trial in eight healthy men, a single 50 mg oral dose of zatosetron was administered prior to ipecac syrup.

| Outcome | Placebo | Zatosetron (50 mg) | P-value | Reference |

| Number of Emetic Episodes | Data not specified | Fewer than placebo | 0.03 | |

| Vomiting | Occurred | Completely inhibited | - |

Note: Specific quantitative data on the number of emetic episodes for the placebo group was not provided in the source material.

Chemotherapy-Induced Nausea and Vomiting (CINV)

Despite being a potent 5-HT3 receptor antagonist, detailed clinical trial data on the efficacy of this compound for the prevention of CINV (e.g., complete response rates in patients receiving highly or moderately emetogenic chemotherapy) are not available in the peer-reviewed literature. Its development for this indication appears to have been discontinued by Eli Lilly.

Experimental Protocols

Preclinical Model: Ipecac-Induced Emesis in Dogs

This protocol is based on the methodology described in the study by Schwartz et al. (1994).

-

Animals: Purpose-bred dogs of either sex.

-

Housing: Housed individually with free access to food and water, except for fasting overnight before the study.

-

Acclimation: Animals are acclimated to the laboratory environment and handling procedures.

-

Drug Administration:

-

This compound or placebo is administered intravenously (i.v.) at doses ranging from 1 to 100 µg/kg.

-

A washout period of at least one week is allowed between treatments in a crossover design.

-

-

Emesis Induction:

-

Thirty minutes after the administration of the test article, ipecac syrup is administered orally.

-

-

Observation:

-

Animals are observed continuously for a defined period (e.g., 4 hours) for the occurrence of retching and vomiting.

-

The latency to the first emetic episode and the total number of retches and vomits are recorded.

-

-

Data Analysis:

-

The antiemetic effect is quantified by the reduction in the number of emetic episodes compared to the placebo group.

-

Dose-response curves can be generated to determine the ED50.

-

Clinical Trial: Ipecac-Induced Emesis in Healthy Volunteers

This protocol is based on the methodology described in the study by Schwartz et al. (1994).

-

Subjects: Healthy male volunteers.

-

Study Design: Randomized, double-blind, placebo-controlled, crossover study.

-

Drug Administration:

-

Subjects receive a single oral dose of this compound (e.g., 50 mg) or a matching placebo.

-

A sufficient washout period is implemented between treatment periods.

-

-

Emesis Induction:

-

One hour after drug administration, subjects ingest a standardized dose of ipecac syrup.

-

-

Efficacy Assessment:

-

Subjects are monitored for a specified period (e.g., 4-6 hours).

-

The number of retches and vomits are recorded by trained study personnel.

-

The primary endpoint is the number of emetic episodes.

-

Secondary endpoints can include the latency to the first emetic episode and a subjective assessment of nausea using a visual analog scale (VAS).

-

-

Safety Monitoring:

-

Adverse events are monitored and recorded throughout the study.

-

Vital signs and electrocardiograms (ECGs) are monitored at baseline and at specified time points after drug administration.

-

-

Data Analysis:

-

The number of emetic episodes between the zatosetron and placebo groups is compared using appropriate statistical methods (e.g., Wilcoxon signed-rank test for crossover design).

-

Experimental Workflows

Preclinical Antiemetic Drug Discovery Workflow

Clinical Trial Workflow for CINV

Conclusion

This compound is a potent and selective 5-HT3 receptor antagonist with a long half-life. Preclinical and limited human data confirm its antiemetic properties against ipecac-induced emesis. While its clinical development for chemotherapy-induced nausea and vomiting was not extensively pursued or published, the available information provides a valuable foundation for researchers exploring novel 5-HT3 receptor antagonists and the broader mechanisms of emesis. Further investigation into the potential dopaminergic modulatory effects of this class of compounds may also yield new therapeutic insights. The experimental protocols and workflows detailed in this guide offer a framework for the continued evaluation of antiemetic agents.

References

Zatosetron Maleate: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zatosetron maleate is a potent and selective antagonist of the serotonin 5-HT3 receptor. Preclinical research has demonstrated its efficacy in animal models of chemotherapy-induced emesis and its potential for the management of central nervous system disorders. This document provides a comprehensive overview of the preclinical findings for this compound, including its mechanism of action, in vivo efficacy, pharmacokinetics, metabolism, and safety profile. Detailed experimental protocols and quantitative data are presented to support further research and development.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological functions through its interaction with a diverse family of receptors. The 5-HT3 receptor, a ligand-gated ion channel, is prominently involved in the emetic reflex and various central nervous system processes.[1] Antagonists of the 5-HT3 receptor have become a cornerstone in the management of nausea and vomiting associated with cancer chemotherapy and radiotherapy.[1] this compound emerged from a series of aroyltropanamides as a potent, selective, and orally active 5-HT3 receptor antagonist with a long duration of action in preclinical models.[1] This technical guide synthesizes the key preclinical data for this compound.

Mechanism of Action

Zatosetron exerts its pharmacological effects through competitive antagonism of the 5-HT3 receptor. The binding of serotonin to the 5-HT3 receptor normally opens a non-selective cation channel, leading to depolarization of neurons in both the peripheral and central nervous systems. Zatosetron blocks this action, thereby inhibiting the signaling cascades that lead to emesis and modulating neuronal activity in brain regions associated with anxiety and other CNS disorders.

5-HT3 Receptor Signaling Pathway

The binding of serotonin to the 5-HT3 receptor initiates a signaling cascade that results in neuronal excitation. Zatosetron, as an antagonist, prevents the initiation of this cascade.

In Vivo Efficacy

The primary preclinical model used to establish the 5-HT3 antagonist activity of zatosetron is the inhibition of serotonin-induced bradycardia in anesthetized rats, also known as the von Bezold-Jarisch reflex.

Inhibition of 5-HT-Induced Bradycardia in Rats

This compound was shown to be a potent antagonist of 5-HT-induced bradycardia in rats with an intravenous ED50 of 0.86 µg/kg.[1] Low oral doses of 30 µg/kg demonstrated a long-lasting antagonism of 5-HT3 receptors, blocking the bradycardic response for over 6 hours.[1]

| Parameter | Value | Species | Route of Administration | Reference |

| ED50 (inhibition of 5-HT-induced bradycardia) | 0.86 µg/kg | Rat | Intravenous | |

| Effective Oral Dose (duration > 6h) | 30 µg/kg | Rat | Oral |

Experimental Protocol: 5-HT-Induced Bradycardia in Anesthetized Rats

This protocol outlines the key steps for evaluating the in vivo 5-HT3 receptor antagonist activity.

-

Animal Preparation: Male Wistar rats are anesthetized (e.g., with sodium pentobarbital). The trachea is cannulated to ensure a clear airway. A carotid artery is cannulated for blood pressure measurement, and a jugular vein is cannulated for intravenous administration of serotonin and the test compound. Heart rate is derived from the arterial pressure pulse.

-

Stabilization: A stabilization period is allowed after surgical procedures.

-

Serotonin Challenge: A baseline response to an intravenous bolus of serotonin (e.g., 30 µg/kg) is established. This typically induces a transient bradycardia.

-

Zatosetron Administration: this compound or vehicle is administered intravenously or orally at varying doses.

-

Post-treatment Serotonin Challenge: The serotonin challenge is repeated at specific time points after zatosetron administration to determine the degree and duration of antagonism of the bradycardic response.

-

Data Analysis: The percentage inhibition of the serotonin-induced bradycardia is calculated for each dose and time point. An ED50 value is determined by regression analysis.

Pharmacokinetics and Metabolism

The pharmacokinetic and metabolic profile of zatosetron has been investigated in several preclinical species and in humans.

Pharmacokinetic Parameters

| Species | Dose | Route | Cmax | Tmax | t1/2 | AUC (0-24h) | Reference |

| Rhesus Monkey (Male) | 3, 10, 25 mg/kg | Oral | Dose-proportional | - | 3.4 - 7.2 h | Dose-proportional | |

| Rhesus Monkey (Female) | 3, 10, 25 mg/kg | Oral | Dose-proportional | - | 2.3 - 6.8 h | Dose-proportional | |

| Rat (Male) | 10, 30, 90 mg/kg | Oral | Dose-proportional | - | - | - | |

| Rat (Female) | 10, 30, 90/120 mg/kg | Oral | Dose-proportional | - | - | - | |

| Human | 46.2 mg | Oral | - | 3 - 8 h | 25 - 37 h | - |

Metabolism

In vitro studies using hepatic microsomes have revealed species-specific differences in the metabolism of zatosetron. In humans, the major metabolite is zatosetron-N-oxide, while in rats, 3-hydroxy-zatosetron is the primary metabolite. The monkey metabolic profile is more similar to that of humans, favoring the formation of the N-oxide metabolite. Cytochrome P450 3A (CYP3A) is implicated in the metabolism of zatosetron.

| Metabolite | Human | Monkey | Rat | Reference |

| Zatosetron-N-oxide | Major | Major | Minor | |

| 3-Hydroxy-zatosetron | Minor | Minor | Major | |

| N-Desmethyl-zatosetron | Minor | Minor | Minor |

Safety and Toxicology

Chronic Toxicity in Rhesus Monkeys

A one-year chronic toxicity study was conducted in rhesus monkeys with daily oral doses of 0, 3, 10, or 25 mg/kg of zatosetron.

-

Clinical Signs: At 10 and 25 mg/kg, clinical signs included salivation, diarrhea or soft stools, and/or emesis.

-

Body Weight: A slight reduction in body weight gain was observed in all treatment groups compared to controls. Depressed appetite was most evident at the 25 mg/kg dose.

-

Cardiovascular: No rhythm or conduction disturbances were noted on ECGs. However, a mild increase in the Q-Tc interval was observed at 4 hours post-dosing in the middle and high-dose groups.

-

Pathology: There were no treatment-related gross or microscopic alterations or changes in organ weights.

-

No-Observed-Adverse-Effect Level (NOAEL): The NOAEL was considered to be 3 mg/kg/day.

Chronic Toxicity in Rats

A one-year study in Fischer 344 rats with daily gavage doses of 10, 30, and 90 mg/kg (with the high dose for females increased to 120 mg/kg for the last 6 months) was conducted.

-

Pathology: Treatment-related microscopic lesions were observed in the liver (hepatocellular fatty change in males) and kidneys at the higher doses.

-

Plasma Levels: Plasma concentrations of zatosetron were dose-proportional.

Genotoxicity and Other Safety Studies

While specific reports on the standard battery of genotoxicity tests (e.g., Ames test, micronucleus assay) for zatosetron were not found in the public literature, such studies are a standard requirement for preclinical drug development. Similarly, a comprehensive safety pharmacology evaluation, including detailed assessments of cardiovascular, respiratory, and central nervous system functions beyond what is publicly available, would have been conducted.

Central Nervous System Effects

In male rats, acute administration of zatosetron at 0.1 and 0.3 mg/kg led to a significant reduction in the number of spontaneously active A10 dopamine neurons. This suggests a potential modulatory effect on the mesolimbic dopamine system, which is relevant for its investigation in CNS disorders.

Conclusion

The preclinical data for this compound demonstrate its potent and selective 5-HT3 receptor antagonist activity. It shows clear efficacy in a relevant in vivo model of 5-HT3 receptor activation. The pharmacokinetic and metabolic profiles have been characterized in multiple species, with the rhesus monkey appearing to be a more predictive model for human metabolism than the rat. Chronic toxicity studies have identified the liver and kidney as potential target organs at high doses in rats and have established a NOAEL in monkeys. The observed effects on the central nervous system provide a rationale for its exploration in indications beyond anti-emesis. This comprehensive preclinical data package has supported the clinical development of zatosetron.

References

Zatosetron Maleate: A Technical Review of a Potent 5-HT3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zatosetron maleate (formerly known as LY277359 maleate) is a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[1][2] As a member of the "setron" class of drugs, it has been investigated for its therapeutic potential in a range of conditions, primarily those involving the modulation of serotonergic pathways in the central and peripheral nervous systems.[2] This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its pharmacological profile, key experimental data, and methodologies.

Mechanism of Action

Zatosetron exerts its pharmacological effects through the competitive and selective blockade of the 5-HT3 receptor, a ligand-gated ion channel.[1] Activation of these receptors by serotonin (5-hydroxytryptamine) leads to the rapid influx of cations, resulting in neuronal depolarization. By inhibiting this interaction, zatosetron modulates various physiological processes, including emesis, gastrointestinal motility, and neuronal signaling in brain regions associated with anxiety and mood.[2]

References

Methodological & Application

Zatosetron Maleate: Application Notes and Protocols for In Vivo Rodent Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zatosetron is a potent and selective 5-HT3 receptor antagonist.[1] Antagonists of the 5-HT3 receptor are primarily utilized for their antiemetic properties, particularly in managing nausea and vomiting induced by chemotherapy.[1] The mechanism of action involves the blockade of serotonin (5-hydroxytryptamine, 5-HT) at 5-HT3 receptors, which are ligand-gated ion channels located on peripheral vagal nerve terminals and in central sites such as the chemoreceptor trigger zone (CTZ).[1][2] By inhibiting serotonin's action at these receptors, zatosetron can mitigate the signaling cascades that lead to the emetic reflex.[2] Beyond its antiemetic effects, zatosetron has also been investigated for its potential anxiolytic and antipsychotic properties, attributed to the modulation of dopaminergic systems.

These application notes provide a detailed overview of protocols for conducting in vivo rodent studies with zatosetron maleate, including pharmacokinetic and pharmacodynamic assessments.

Data Presentation

Pharmacokinetic Parameters

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Rodent Species/Strain | Reference |

| Oral (gavage) | |||||||

| Intravenous |

Pharmacodynamic and Toxicity Data

The following tables summarize key pharmacodynamic and toxicity data for zatosetron in rats, as reported in the literature.

Table 1: Pharmacodynamic Activity of Zatosetron in Rats

| Assay | Administration Route | Dose/Concentration | Effect | Reference |

| 5-HT Induced Bradycardia | Intravenous | ED₅₀ = 0.86 µg/kg | Potent antagonism of 5-HT induced bradycardia. | |

| 5-HT Induced Bradycardia | Oral | 30 µg/kg | Long-lasting antagonism (>6 hours). | |

| A10 Dopamine Neuron Firing | Intravenous | ED₅₀ = 0.12 mg/kg | Inhibition of spontaneously active A10 dopamine neurons. | |

| A10 Dopamine Neuron Firing | Intraperitoneal | 0.1 and 0.3 mg/kg | Significant reduction in the number of spontaneously active A10 dopamine cells. |

Table 2: Chronic Oral Toxicity Dosing in Fischer 344 Rats (1-Year Study)

| Sex | Dose (mg/kg/day) | Duration | Observations | Reference |

| Male | 10, 30, 90 | 1 year | Treatment-related histologic changes in liver and kidney at 30 and 90 mg/kg. No toxicologically significant effects at 10 mg/kg. | |

| Female | 10, 30, 90 | First 6 months | Treatment-related histologic changes in liver and kidney at 30 and 90 mg/kg. No toxicologically significant effects at 10 mg/kg. | |

| Female | 120 | Last 6 months (high dose group) | Increased renal tubular epithelial pigment deposition. |

Experimental Protocols

General Preparation of this compound for In Vivo Administration

a. Oral Gavage:

-

Vehicle: this compound can be suspended in a 1% solution of hydroxypropyl methylcellulose (HPMC) in purified water.

-

Preparation:

-

Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

-

Weigh the appropriate amount of this compound powder.

-

Gradually add the 1% HPMC solution to the powder while triturating to form a uniform suspension.

-

Ensure the suspension is homogenous before each administration.

-

b. Intravenous Injection:

-

Vehicle: A sterile isotonic saline solution (0.9% NaCl) is a suitable vehicle for intravenous administration.

-

Preparation:

-

Dissolve this compound in sterile saline to the desired concentration.

-

Ensure the solution is clear and free of particulates before injection.

-

The pH of the final solution should be adjusted to be as close to physiological pH (7.4) as possible.

-

Pharmacodynamic Assay: Antagonism of 5-HT-Induced Bradycardia in Anesthetized Rats

This assay evaluates the ability of zatosetron to block the transient slowing of the heart rate induced by an intravenous injection of serotonin.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane or a combination of ketamine/xylazine).

-

Procedure:

-

Cannulate the jugular vein for intravenous administration of compounds and the carotid artery for blood pressure and heart rate monitoring.

-

Allow the animal to stabilize after surgery.

-

Administer a bolus of 5-HT (e.g., 30 µg/kg, i.v.) to induce a bradycardic response.

-

After the heart rate returns to baseline, administer the vehicle or this compound (intravenously or orally).

-

At various time points after zatosetron administration, repeat the 5-HT challenge.

-

Record the heart rate continuously and calculate the percentage inhibition of the 5-HT-induced bradycardia.

-

Behavioral Assay: Assessment of Mechanical Allodynia using the Von Frey Test

This test measures the withdrawal threshold of a rodent's paw in response to a mechanical stimulus and is used to assess pain sensitivity.

-

Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus. The animals are placed in individual chambers on an elevated mesh floor.

-

Acclimation: Acclimate the animals to the testing environment for at least 15-30 minutes before starting the experiment.

-

Procedure:

-

Administer this compound or vehicle via the desired route (e.g., oral gavage).

-

At the desired time point after dosing, place the animal in the testing chamber.

-

Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the filament bends.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range and, based on the response, use the next higher or lower filament.

-

Record the filament force that elicits the withdrawal response.

-

Electrophysiological Assay: In Vivo Recording of A10 Dopamine Neuron Activity

This protocol measures the firing rate of dopamine neurons in the ventral tegmental area (VTA or A10) to assess the central effects of zatosetron.

-

Animals: Male Sprague-Dawley rats.

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., chloral hydrate or urethane).

-

Procedure:

-

Place the animal in a stereotaxic frame.

-

Perform a craniotomy to expose the brain region overlying the VTA.

-

Slowly lower a recording microelectrode into the VTA to identify spontaneously active dopamine neurons. Dopamine neurons are typically identified by their characteristic slow, irregular firing pattern and long-duration action potentials.

-

Once a stable baseline firing rate is established, administer this compound intravenously.

-

Record the neuronal firing rate continuously before and after drug administration to determine the effect of zatosetron on dopamine neuron activity.

-

Visualizations

Caption: Zatosetron's Mechanism of Action as a 5-HT3 Receptor Antagonist.

References

Zatosetron Maleate in Rat Studies: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for Zatosetron maleate in rat studies. This compound is a potent and selective 5-HT3 receptor antagonist.[1][2] This document summarizes key quantitative data, details experimental methodologies, and illustrates the relevant signaling pathway to guide researchers in designing and executing preclinical investigations.

Data Presentation: Dosing Regimens

The following tables summarize the reported dosing regimens for this compound in various rat studies.

Table 1: Intravenous Administration

| Study Focus | Dose | ED50 | Vehicle | Rat Model | Key Findings | Reference |

| Antagonism of 5-HT-induced bradycardia | Not specified | 0.86 µg/kg | Aqueous Solution | Anesthetized rats | Potent antagonism of 5-HT3 receptors. | [2] |

| Inhibition of A10 dopamine cell activity | Not specified | 0.12 mg/kg | Aqueous Solution | Male rats | Inhibition of spontaneously active A10 dopamine cells. | [1] |

Table 2: Intraperitoneal Administration

| Study Type | Dose Range | Administration Schedule | Vehicle | Rat Model | Key Findings | Reference |

| Acute | 0.01 - 10 mg/kg | Single injection 2 hours before recording | Saline | Male rats | Significant reduction in active A10 dopamine cells at 0.1 and 0.3 mg/kg. | [1] |

| Chronic | 0.01 - 10 mg/kg | Once daily for 21 days | Saline | Male rats | Significant reduction in active A10 dopamine cells at 0.1 mg/kg. |

Table 3: Oral Administration

| Study Focus | Dose | Duration | Rat Model | Key Findings | Reference |

| Antagonism of 5-HT3 receptors | 30 µg/kg | Long-acting (> 6 hours) | Rats | Effective blockade of 5-HT-induced bradycardia. |

Experimental Protocols

Antagonism of 5-HT-Induced Bradycardia

This protocol outlines the methodology to assess the potency of this compound in antagonizing serotonin-induced bradycardia in rats, a classic in vivo assay for 5-HT3 receptor antagonism.

Materials:

-

This compound

-

Serotonin (5-HT)

-

Anesthetic agent (e.g., sodium pentobarbital)

-

Physiological saline (0.9% NaCl)

-

Male rats (strain such as Sprague-Dawley or Wistar, specific weight/age to be standardized for the study)

-

Surgical equipment for catheterization

-

Blood pressure transducer and recording system

-

Intravenous infusion pump

Procedure:

-

Animal Preparation: Anesthetize the rat (e.g., pentobarbital sodium, i.p.). Ensure a stable plane of anesthesia is maintained throughout the experiment. Surgically expose and cannulate the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.

-

Drug Preparation: Prepare a stock solution of this compound in physiological saline. Prepare fresh solutions of serotonin in saline for inducing bradycardia.

-

Baseline Measurement: Allow the animal to stabilize after surgery and record baseline mean arterial pressure and heart rate.

-

Induction of Bradycardia: Administer a bolus intravenous injection of serotonin to induce a transient bradycardia (the von Bezold-Jarisch reflex). The dose of 5-HT should be predetermined to elicit a consistent and submaximal response.

-

Zatosetron Administration: Administer this compound intravenously at varying doses. For oral studies, administer this compound via oral gavage at a predetermined time before the 5-HT challenge.

-

Post-Treatment Challenge: At selected time points after Zatosetron administration, re-challenge the animal with the same dose of serotonin and record the bradycardic response.

-

Data Analysis: Calculate the percentage inhibition of the 5-HT-induced bradycardia for each dose of Zatosetron. Determine the ED50 value, which is the dose of this compound that produces 50% inhibition of the maximal bradycardic response to serotonin.

Electrophysiological Recording of A10 Dopamine Neurons

This protocol describes the in vivo single-unit electrophysiological recording technique to measure the activity of A10 dopamine neurons in the ventral tegmental area (VTA) of the rat brain following this compound administration.

Materials:

-

This compound

-

Saline solution

-

Anesthetic (e.g., chloral hydrate)

-

Stereotaxic apparatus

-

Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)

-

Amplifier and data acquisition system

-

Male rats

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Shave the scalp and make a midline incision to expose the skull.

-

Craniotomy: Drill a small hole in the skull over the VTA according to stereotaxic coordinates.

-

Drug Administration:

-

Acute Studies: Administer a single intraperitoneal (i.p.) injection of this compound or saline vehicle 2 hours before starting the electrophysiological recordings.

-

Chronic Studies: Administer daily i.p. injections of this compound or saline for 21 days, with the final injection given 2 hours before the recording session.

-

-

Electrode Placement: Lower a recording microelectrode into the VTA.

-

Neuron Identification: Identify dopaminergic neurons based on their characteristic electrophysiological properties, including a slow firing rate, long-duration action potentials, and a biphasic or triphasic waveform.

-

Data Recording: Record the spontaneous firing rate of identified A10 dopamine neurons for a stable baseline period.

-

Data Analysis: Count the number of spontaneously active dopamine cells per electrode track. Compare the number of active cells in Zatosetron-treated rats to the saline-treated control group.

Signaling Pathway and Experimental Workflow

5-HT3 Receptor Signaling Pathway

This compound acts as an antagonist at the 5-HT3 receptor, which is a ligand-gated ion channel. Activation of this receptor by serotonin leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. The influx of calcium can trigger downstream signaling cascades.

Caption: 5-HT3 Receptor Antagonism by this compound.

Experimental Workflow for a this compound Rat Study

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a rat model.

Caption: General Experimental Workflow for Zatosetron Rat Studies.

References

Zatosetron Maleate Administration in Animal Models of Emesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zatosetron maleate is a potent and selective serotonin 5-HT3 receptor antagonist. The 5-HT3 receptors are ligand-gated ion channels that are extensively distributed in the peripheral and central nervous systems and are critically involved in the emetic reflex.[1][2][3] Antagonism of these receptors has proven to be a highly effective strategy for combating nausea and vomiting induced by various stimuli, most notably cancer chemotherapy and radiotherapy.[2][4] This document provides detailed application notes and experimental protocols for the administration of this compound in established animal models of emesis, including dogs and ferrets. The information presented is intended to guide researchers in the preclinical evaluation of zatosetron and other novel anti-emetic agents.

Mechanism of Action

Chemotherapeutic agents and other emetic stimuli can trigger the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the area postrema (chemoreceptor trigger zone, CTZ) in the brainstem—key components of the central vomiting system. Zatosetron, by competitively blocking these 5-HT3 receptors, prevents the initiation of this signaling cascade, thereby inhibiting the emetic response.

Data Presentation

Table 1: Anti-emetic Efficacy of this compound in Ipecac-Induced Emesis in Dogs

| Animal Model | Emetic Agent | This compound Dose (µg/kg, IV) | Route of Administration | Number of Animals | Mean Number of Emetic Episodes (Retching + Vomiting) | Percent Inhibition of Emesis |

| Dog | Ipecac Syrup | 0 (Placebo) | Intravenous | 20 | 5.2 ± 0.8 | 0% |

| Dog | Ipecac Syrup | 1 | Intravenous | 20 | 3.5 ± 0.9 | 32.7% |

| Dog | Ipecac Syrup | 10 | Intravenous | 20 | 1.8 ± 0.7* | 65.4% |

| Dog | Ipecac Syrup | 100 | Intravenous | 20 | 0.0 ± 0.0** | 100% |

*p < 0.05 compared to placebo **p < 0.01 compared to placebo (Data adapted from a study on ipecac-induced emesis in dogs)

Experimental Protocols

I. Ipecac-Induced Emesis in Dogs

This protocol is designed to assess the anti-emetic efficacy of compounds against a peripherally and centrally acting emetogen.

Materials:

-

This compound

-

Ipecac syrup

-

Vehicle (e.g., sterile saline)

-

Beagle dogs (male or female, specific pathogen-free)

-

Standard laboratory animal housing and care facilities

-

Observation cages

-

Syringes and needles for intravenous administration

Procedure:

-

Animal Acclimation: Acclimate dogs to the laboratory environment for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight (approximately 18 hours) before the experiment, with water available ad libitum.

-

Grouping: Randomly assign dogs to treatment groups (e.g., vehicle control, zatosetron at various doses).

-

Zatosetron Administration: Administer this compound or vehicle intravenously (IV) via a cephalic or saphenous vein.

-

Emetogen Challenge: Thirty minutes after zatosetron or vehicle administration, administer ipecac syrup orally (e.g., 0.5 to 1 ml/kg).

-

Observation: Immediately place each dog in an individual observation cage and observe continuously for a predefined period (e.g., 4 hours).

-

Data Collection: Record the following parameters:

-

Latency to the first emetic episode (retching or vomiting).

-

Total number of retches (rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents).

-

Total number of vomits (forceful expulsion of gastric contents).

-

Total number of emetic episodes (sum of retches and vomits).

-

II. Cisplatin-Induced Emesis in Ferrets

This model is a gold standard for evaluating anti-emetic drugs against chemotherapy-induced emesis, which has both acute and delayed phases.

Materials:

-

This compound

-

Cisplatin

-

Vehicle (e.g., sterile saline)

-

Male ferrets (Mustela putorius furo)

-

Standard laboratory animal housing and care facilities

-

Observation cages

-

Syringes and needles for intraperitoneal or intravenous administration

Procedure:

-

Animal Acclimation: Acclimate ferrets to the laboratory environment for at least one week.

-

Grouping: Randomly assign ferrets to treatment groups.

-

Zatosetron Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, intravenously, or orally) at a predetermined time before cisplatin challenge.

-

Emetogen Challenge: Administer cisplatin (e.g., 5-10 mg/kg) intraperitoneally (IP) or intravenously (IV).

-

Observation: Observe the animals continuously for an acute phase (e.g., 0-8 hours) and a delayed phase (e.g., 24-72 hours).

-

Data Collection: Record the same parameters as in the dog model: latency to first emesis, number of retches, number of vomits, and total emetic episodes.

Mandatory Visualizations

Caption: Mechanism of emesis and the inhibitory action of Zatosetron.

Caption: Experimental workflow for ipecac-induced emesis in dogs.

Caption: Experimental workflow for cisplatin-induced emesis in ferrets.

References

- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 2. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 4. Mechanism of action of 5-HT3 receptor antagonists: clinical overview and nursing implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Measurement of Zatosetron Maleate Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zatosetron maleate, also known as LY277359, is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, directly mediating fast excitatory neurotransmission in the central and peripheral nervous systems.[2] Antagonism of this receptor is a key mechanism for the therapeutic effects of antiemetics and may have potential in treating other conditions such as irritable bowel syndrome and certain neurological disorders.[3]

These application notes provide detailed protocols for the in vitro characterization of this compound's activity, focusing on its interaction with the 5-HT3 receptor. The primary assays described are a radioligand binding assay to determine binding affinity and a functional cell-based calcium flux assay to measure antagonist potency.

Mechanism of Action and Signaling Pathway

The 5-HT3 receptor is a pentameric structure composed of five subunits that form a central ion-conducting pore.[2] Upon binding of serotonin (5-HT), the channel opens, allowing the rapid influx of cations, primarily sodium (Na+) and potassium (K+), with a smaller permeability to calcium (Ca2+).[2] This influx leads to depolarization of the neuronal membrane and initiation of a downstream signaling cascade. Zatosetron, as a competitive antagonist, binds to the same site as serotonin but does not activate the channel, thereby preventing serotonin-mediated depolarization.

Figure 1: 5-HT3 Receptor Signaling Pathway and Mechanism of Zatosetron Action.

Data Presentation

The following table summarizes the in vitro activity of this compound.

| Parameter | Assay Type | Species/Cell Line | Value | Reference |

| KB | Functional Antagonism (2-methyl-5-HT-induced contraction) | Guinea Pig Ileum | 1.6 nM |

KB is the equilibrium dissociation constant for a competitive antagonist, equivalent to Ki.

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor

This assay determines the binding affinity (Ki) of this compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled antagonist from the receptor.

Materials and Reagents:

-

Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium ([3H]), such as [3H]-Granisetron or [3H]-GR65630.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., 10 µM Granisetron).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-